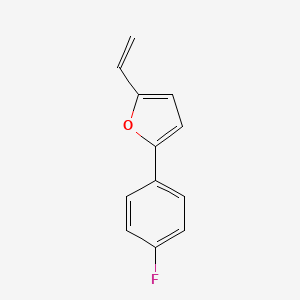

2-(4-Fluorophenyl)-5-vinylfuran

Description

2-(4-Fluorophenyl)-5-vinylfuran is a fluorinated furan derivative characterized by a furan ring substituted at the 2-position with a 4-fluorophenyl group and at the 5-position with a vinyl group.

Properties

Molecular Formula |

C12H9FO |

|---|---|

Molecular Weight |

188.20 g/mol |

IUPAC Name |

2-ethenyl-5-(4-fluorophenyl)furan |

InChI |

InChI=1S/C12H9FO/c1-2-11-7-8-12(14-11)9-3-5-10(13)6-4-9/h2-8H,1H2 |

InChI Key |

YUPYWZIMJALZMV-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(O1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-5-vinylfuran typically involves the following steps:

Suzuki-Miyaura Coupling: This reaction is used to couple a boronic acid derivative of 4-fluorophenyl with a halogenated furan.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Bromine, chlorinating agents.

Major Products:

Oxidation: Furanones.

Reduction: 2-(4-Fluorophenyl)-5-ethylfuran.

Substitution: Halogenated furans.

Scientific Research Applications

2-(4-Fluorophenyl)-5-vinylfuran has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound is explored for its use in organic electronics and as a building block for polymers with unique electronic properties.

Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-vinylfuran involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor proteins, modulating their activity. The furan ring and the fluorophenyl group contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Furan Derivatives

2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene (Thiophene Analog)

- Structure : Replaces the furan oxygen with sulfur and substitutes the vinyl group with a bulky [(5-iodo-2-methylphenyl)methyl] moiety.

- Properties : Increased molecular weight (MW: ~428.3 g/mol) and lipophilicity due to iodine and methyl groups. The sulfur atom enhances stability against oxidation compared to furans .

- Applications : Used as an intermediate in pharmaceuticals (e.g., canagliflozin synthesis) .

(5Z)-5-(Fluoromethylidene)-4-phenylfuran-2-one

- Structure : Contains a lactone ring fused to the furan, with a fluoromethylidene group at position 5 and a phenyl group at position 3.

- Properties :

Benzofuran Derivatives

2-(4-Fluorophenyl)-3-methylsulfinyl-5-phenyl-1-benzofuran

- Structure : Benzofuran core with 4-fluorophenyl, phenyl, and methylsulfinyl substituents.

- Properties :

5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran

- Structure : Chlorine and methyl groups added to the benzofuran core.

- Structural studies highlight planar benzofuran rings, facilitating π-π stacking in crystal lattices .

Pyridine-Based Analog

2-(4-Fluorophenyl)-5-methylpyridine

- Structure : Pyridine ring replaces furan, with 4-fluorophenyl and methyl groups.

- Properties :

Data Table: Key Properties of Compared Compounds

*Theoretical calculation based on similar compounds.

Research Findings and Implications

- Electronic Effects : Fluorine substitution at the phenyl ring enhances electron-withdrawing properties, stabilizing intermediates in synthetic pathways (e.g., in EgtE enzyme studies ).

- Bioactivity Trends : Benzofuran derivatives exhibit broader pharmacological activities (e.g., antimicrobial, antitumor) compared to furans or pyridines, likely due to their planar, conjugated systems .

- Structural Flexibility : The vinyl group in this compound offers versatility for polymerization or functionalization, distinguishing it from rigid analogs like pyridines or thiophenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.